2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline
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Overview
Description
2-(3,5-dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline is a member of imidazoles.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Quinoline Derivatives : Utilizing the Pfitzinger Reaction, novel quinoline derivatives, including a range of quinoxaline derivatives, have been synthesized. These compounds are vital intermediates in pharmaceutical synthesis (Gok et al., 2014).
Formation of Benzo[4,5]imidazo[1,2-a]quinoxaline Derivatives : An I2-mediated direct sp3 C–H amination reaction has been employed for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from easily accessible substrates (Chen et al., 2020).
Synthesis of Pyrido[1′,2′1,2]imidazo[4,5-b]quinoxaline Derivatives
: These derivatives were created from 2-amino-3-chloroquinoxaline and pyridine, exhibiting intense greenish yellow fluorescence, indicating potential applications in fluorescence and imaging technologies (Tomoda et al., 1990).
Development of Anticancer Agents : New derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione have been synthesized as potential anticancer agents (Keshavarzian et al., 2018).
Analytical and Bioanalytical Applications
Determination of Heterocyclic Amines in Urine Samples : Capillary liquid chromatography with evaporative light-scattering detection has been used for the separation and detection of heterocyclic amines, including quinoxaline derivatives, in human urine samples (Andrés et al., 2010).
LC–ESI–MS/MS Performance in Identifying HCAs in Cooked Chicken : A liquid chromatography-electrospray ionisation/multi-stage mass spectrometry method for the characterization and quantitation of heterocyclic amine compounds including quinoxaline derivatives (Jinap et al., 2019).
Biological Activity and Pharmacological Potential
Mutagenicity of Synthetic Quinolines and Quinoxalines : Research on synthetic quinolines and quinoxalines, including imidazo[4,5-b]quinoxaline derivatives, has explored their mutagenic potential, indicating their relevance in toxicological studies (Grivas & Jägerstad, 1984).
Synthesis and Activity Against Human Melanoma : Imidazo[1,2-a]quinoxaline analogues have been synthesized and evaluated for their growth-inhibitory activities against A375 cells, a type of human melanoma, highlighting their potential in cancer research (Deleuze-Masquefa et al., 2009).
Properties
Molecular Formula |
C23H16N6O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C23H16N6O4/c30-28(31)17-12-16(13-18(14-17)29(32)33)22-26-21-23(25-20-9-5-4-8-19(20)24-21)27(22)11-10-15-6-2-1-3-7-15/h1-9,12-14H,10-11H2 |
InChI Key |
WLAPZCBPXKAQTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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